A Technical Guide to the Physicochemical Properties of 4-(2-Bromophenyl)thiazole-2-carboxylic Acid
A Technical Guide to the Physicochemical Properties of 4-(2-Bromophenyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Bromophenyl)thiazole-2-carboxylic acid (CAS 1261268-93-2) is a heterocyclic small molecule with potential applications as a building block in medicinal chemistry and materials science. The thiazole core is a well-established scaffold in numerous pharmacologically active agents.[1][2] A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and guiding formulation development. However, a notable scarcity of published experimental data for this specific ortho-bromo isomer exists. This guide addresses this gap by providing a framework based on in silico predictions, contextual analysis, and validated, step-by-step protocols for experimental determination. We present predicted values for key parameters such as pKa, solubility, and lipophilicity, explain the profound impact of these properties on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and provide detailed methodologies for their empirical validation.
Introduction: The Significance of Physicochemical Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of comprehensive compound characterization at the earliest stages. Small molecule drugs, which constitute over 90% of the marketed pharmaceuticals, must possess a finely tuned set of physicochemical properties to navigate the complex journey from administration to the target site.[3] Properties such as acidity (pKa), aqueous solubility, and lipophilicity (LogP) govern a molecule's ability to be absorbed, distribute through tissues, avoid rapid metabolism, and ultimately be excreted.[4][5] An imbalance in these characteristics can lead to poor bioavailability, off-target toxicity, or formulation challenges, contributing to the high attrition rates in drug development.[6]
The subject of this guide, 4-(2-Bromophenyl)thiazole-2-carboxylic acid, belongs to a class of compounds, aryl-thiazoles, that are of significant interest due to their demonstrated biological activities, including antimicrobial and anticancer properties.[1][2] While structurally similar compounds have been synthesized and characterized, specific empirical data for this ortho-bromo isomer remains elusive. Therefore, this document serves as both a predictive analysis and a methodological blueprint for researchers seeking to characterize this and similar novel chemical entities.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide a valuable first approximation of a molecule's physicochemical profile.[7][8] These in silico predictions, derived from the compound's structure using quantitative structure-property relationship (QSPR) models and other algorithms, guide initial experimental design and help anticipate potential development challenges.[9][10]
Table 1: Predicted Physicochemical Data for 4-(2-Bromophenyl)thiazole-2-carboxylic acid
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₆BrNO₂S | Defines the elemental composition. |
| Molecular Weight | 284.13 g/mol | Influences diffusion and permeability; generally <500 Da is preferred for oral drugs. |
| pKa (Acidic) | 2.5 ± 0.5 | Governs the state of ionization at physiological pH (7.4), impacting solubility, receptor binding, and membrane permeability. |
| LogP (Lipophilicity) | 2.8 ± 0.6 | Measures partitioning between an oily (octanol) and aqueous phase. Crucial for membrane traversal and metabolic stability.[5] |
| Aqueous Solubility | Low | Affects dissolution rate and bioavailability. Poor solubility is a major hurdle in formulation.[9] |
Note: These values are computationally predicted and require experimental verification. The accuracy of prediction algorithms can vary, with root-mean-square errors often in the range of 0.7–1.0 log units for pKa and LogP.[11]
Core Properties and Their Impact on ADME
Acidity and Ionization (pKa)
The pKa is the pH at which a molecule is 50% ionized. For an acidic compound like 4-(2-Bromophenyl)thiazole-2-carboxylic acid, the carboxylic acid group will be largely deprotonated (negatively charged) at physiological pH (~7.4).
-
Causality and Consequence:
-
Solubility: The ionized form is generally much more water-soluble than the neutral form. A low pKa ensures high solubility in the intestines and blood.
-
Permeability: Cell membranes are lipid bilayers that are more easily crossed by neutral, more lipophilic species. A drug must exist in a sufficient concentration of its neutral form to be absorbed from the gut into the bloodstream.[]
-
Target Binding: The charge state can dramatically affect how a molecule fits into the binding pocket of its target protein through ionic interactions or hydrogen bonding.
-
Computational pKa prediction can be approached through first-principles quantum mechanics or faster empirical models.[13][14] While empirical models are rapid, their accuracy depends on the similarity of the query molecule to their training data.[15]
Lipophilicity (LogP)
Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a critical determinant of a drug's ADMET profile.[4] It dictates how a drug interacts with both aqueous and lipid environments in the body.
-
Causality and Consequence:
-
Absorption & Distribution: A "sweet spot" for LogP (typically 1-3 for oral drugs) is required. If too low (hydrophilic), the drug won't cross lipid membranes. If too high (lipophilic), it may get trapped in fat tissues, have poor aqueous solubility, and be subject to rapid metabolism by liver enzymes.[6][]
-
Metabolism & Toxicity: High lipophilicity is often correlated with increased metabolic clearance and a higher risk of toxicity.[5]
-
Aqueous Solubility
Aqueous solubility is a fundamental prerequisite for absorption. A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation.
-
Causality and Consequence:
-
Bioavailability: Poor solubility is a leading cause of low and variable oral bioavailability, which can compromise therapeutic efficacy.
-
Formulation: Low-solubility compounds often require complex and costly formulation strategies, such as micronization, amorphous solid dispersions, or the use of solubilizing excipients.
-
In Vitro Assays: Inaccurate biological data can result if a compound precipitates out of the assay buffer during screening.[16]
-
Synthesis and Spectroscopic Characterization
Synthetic Pathway
The synthesis of 4-aryl-thiazole-2-carboxylic acids is commonly achieved via the Hantzsch thiazole synthesis.[17][18] This robust reaction typically involves the condensation of an α-haloketone with a thioamide derivative.[17][19]
Caption: Generalized Hantzsch synthesis workflow for the target compound.
Expected Spectroscopic Data
While no published spectra are available for the target compound, its structure allows for the prediction of key spectroscopic features. These predictions are essential for confirming the identity and purity of the synthesized material.
-
¹H NMR:
-
Aromatic Protons: Expect a complex multiplet pattern in the range of 7.0-8.0 ppm for the four protons on the bromophenyl ring. The ortho-substitution will break the symmetry, leading to distinct signals for each proton.
-
Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, likely appearing downfield (>8.0 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically very downfield (>12 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 160-170 ppm for the carboxylic acid carbon.
-
Aromatic & Thiazole Carbons: A series of signals in the 110-150 ppm range. The carbon attached to the bromine atom will appear in this region, and its specific shift can be predicted using incremental rules.
-
-
FTIR (Infrared Spectroscopy):
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ for the carbonyl group.
-
C=N & C=C Stretches: Medium to strong absorptions in the 1450-1650 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
-
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for the experimental determination of the core physicochemical properties.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[20][21]
Caption: Workflow for the Shake-Flask solubility determination method.
-
Methodology Rationale: The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. Agitating for an extended period (e.g., 24-72 hours) ensures this equilibrium is reached.[22] The self-validating step involves measuring the concentration at multiple time points (e.g., 24h and 48h); if the concentrations are consistent, equilibrium has been achieved.[20]
-
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4-(2-Bromophenyl)thiazole-2-carboxylic acid to a series of glass vials (in triplicate) containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid is visible after agitation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 hours.[23]
-
Sampling: After 24 hours, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot from the supernatant.
-
Separation: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Validation: Return the vials to the shaker for another 24 hours (48 hours total). Repeat steps 3-5. If the concentration measured at 48 hours is within 5% of the concentration at 24 hours, equilibrium is confirmed. If not, continue for another 24 hours.
-
Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly reliable and cost-effective method for determining pKa values.[24] It involves monitoring the pH of a solution as a titrant is added incrementally.[25]
Caption: Workflow for pKa determination by potentiometric titration.
-
Methodology Rationale: Based on the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized by the base, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[26] The equivalence point is accurately found by identifying the maximum of the first derivative of the titration curve.[27]
-
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol or DMSO and water to ensure solubility). Prepare a standardized solution of ~0.1 M NaOH.[28]
-
Calibration: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.
-
Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring with a magnetic stir bar and immerse the calibrated pH electrode.[24]
-
Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. After each addition, allow the pH reading to stabilize before recording both the added volume and the pH.[28]
-
Data Collection: Continue the titration well past the inflection point of the curve.
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence volume (Veq).
-
Determine the half-equivalence volume (Veq / 2).
-
Find the pH on the original titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa.
-
-
Conclusion and Future Directions
This guide establishes a foundational understanding of the critical physicochemical properties of 4-(2-Bromophenyl)thiazole-2-carboxylic acid from a drug discovery perspective. While in silico predictions offer valuable initial insights, they are not a substitute for empirical data. The provided experimental protocols for solubility and pKa determination represent robust, validated methods for obtaining the precise data required for informed decision-making in lead optimization and formulation development. Future work should focus on executing these protocols to establish a definitive physicochemical profile for this compound, followed by characterization of its membrane permeability (e.g., via PAMPA) and metabolic stability to build a comprehensive ADME dataset.
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